molecular formula C15H17F3N6O5 B10926043 ethyl 1-ethyl-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxylate

ethyl 1-ethyl-4-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1H-pyrazole-3-carboxylate

Cat. No.: B10926043
M. Wt: 418.33 g/mol
InChI Key: JSAIXJRHLVDKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound featuring a pyrazole core. This compound is notable for its unique structural attributes, which include multiple functional groups such as nitro, trifluoromethyl, and ester groups. These features make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multistep organic synthesis. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are meticulously monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

ETHYL 1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The pathways involved often relate to the inhibition of specific biochemical processes, leading to the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXYLATE: shares similarities with other pyrazole derivatives such as:

Uniqueness

What sets ETHYL 1-ETHYL-4-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1H-PYRAZOLE-3-CARBOXYLATE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing capacity, making it particularly reactive in electrophilic aromatic substitution reactions .

Properties

Molecular Formula

C15H17F3N6O5

Molecular Weight

418.33 g/mol

IUPAC Name

ethyl 1-ethyl-4-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]pyrazole-3-carboxylate

InChI

InChI=1S/C15H17F3N6O5/c1-4-22-6-9(11(20-22)14(26)29-5-2)19-10(25)7-23-8(3)12(24(27)28)13(21-23)15(16,17)18/h6H,4-5,7H2,1-3H3,(H,19,25)

InChI Key

JSAIXJRHLVDKJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.